N-Desmethyl Dapoxetine HCl
CAS No.: 157166-71-7
Cat. No.: VC0195080
Molecular Formula: C20H22ClNO
Molecular Weight: 327.86
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157166-71-7 |
|---|---|
| Molecular Formula | C20H22ClNO |
| Molecular Weight | 327.86 |
Introduction
Chemical Identity and Properties
N-Desmethyl Dapoxetine Hydrochloride, identified by CAS number 157166-71-7, is chemically known as (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride . This compound is a demethylated derivative of dapoxetine, formed through the removal of one methyl group from the dimethylamine portion of the parent compound. It has multiple synonyms in scientific literature, including:
-
Dapoxetine Impurity 20 HCl
-
(S)-N-Demethyl Dapoxetine HCl
-
Dapoxetine impurity 14/N-Desmethyl Dapoxetine HCl
-
Benzenemethanamine, N-methyl-α-[2-(1-naphthalenyloxy)ethyl]-, hydrochloride (1:1), (αS)-
Physical and Chemical Properties
N-Desmethyl Dapoxetine HCl has the molecular formula C₂₀H₂₂ClNO with a molecular weight of 327.85 g/mol . The compound contains a naphthalene ring connected through an oxygen bridge to a propylamine chain with a terminal phenyl group. The stereochemistry at the α-carbon is typically in the S configuration, mirroring the stereochemistry of the parent compound dapoxetine.
Stereoisomerism
Metabolic Origin and Formation
N-Desmethyl Dapoxetine is primarily formed through the metabolic demethylation of dapoxetine in the liver. This process is catalyzed by specific cytochrome P450 enzymes.
Metabolic Pathways
Dapoxetine undergoes extensive hepatic metabolism, with N-dealkylation being one of the most significant metabolic routes . Studies have demonstrated that the formation of N-Desmethyl Dapoxetine occurs mainly through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . This N-demethylation process represents a Phase I metabolic reaction and is part of the body's natural mechanism to increase the compound's polarity for eventual elimination.
Metabolic Reactions of Dapoxetine
The major metabolic reactions of dapoxetine that lead to various metabolites, including N-Desmethyl Dapoxetine, are:
| Metabolic Reaction | Enzymes Involved | Resulting Metabolites |
|---|---|---|
| N-dealkylation | CYP3A4, CYP2D6 | N-Desmethyl Dapoxetine |
| Hydroxylation | CYP enzymes | Hydroxylated metabolites |
| N-oxidation | FMO1 | Dapoxetine N-oxide |
| Dearylation | Multiple enzymes | Various metabolites |
Research has shown that N-Desmethyl Dapoxetine is one of the principal metabolites formed during dapoxetine biotransformation, with studies indicating that it appears in significant quantities within 30-60 minutes of hepatic microsome incubation .
Pharmacological Properties
N-Desmethyl Dapoxetine demonstrates pharmacological properties similar to its parent compound, particularly regarding its effects on neurotransmitter reuptake systems.
Mechanism of Action
Like dapoxetine, N-Desmethyl Dapoxetine functions by inhibiting the neuronal reuptake of serotonin in the central nervous system, thus potentiating serotonergic activity . Research indicates that it binds to the human serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake transporters, although generally with potentially reduced potency compared to dapoxetine .
Pharmacological Potency
Pharmacokinetic Properties
The pharmacokinetic profile of N-Desmethyl Dapoxetine provides insights into its formation, distribution, and elimination within the body.
Formation Kinetics
In vitro studies using human liver microsomes show that N-Desmethyl Dapoxetine formation begins rapidly after dapoxetine administration, with significant quantities detected within 30 minutes of incubation. The formation rate typically reaches its maximum between 30-60 minutes and then decreases gradually .
Drug Interactions
Research has revealed that the formation of N-Desmethyl Dapoxetine can be affected by co-administered substances. For example, a study investigating the effects of evodiamine on dapoxetine pharmacokinetics found that evodiamine significantly decreased the half-life and AUC (Area Under the Curve) of N-Desmethyl Dapoxetine, indicating inhibition of dapoxetine metabolism .
A separate study examining the interaction between udenafil and dapoxetine found alterations in the pharmacokinetic parameters of dapoxetine and its metabolites when co-administered, highlighting the importance of considering potential drug interactions in clinical settings .
Comparative Pharmacokinetic Parameters
The following table compares select pharmacokinetic parameters of dapoxetine and N-Desmethyl Dapoxetine:
| Parameter | Dapoxetine | N-Desmethyl Dapoxetine |
|---|---|---|
| Time to peak concentration (Tmax) | 1.0-1.3 hours | Similar to parent compound |
| Initial half-life | ~1.4 hours | Not fully characterized |
| Terminal half-life (t1/2β) | ~20 hours | Not fully characterized |
| Metabolism | CYP3A4, CYP2D6 | Further metabolism possible |
| Protein binding | Not specified in sources | Not specified in sources |
Analytical Applications
N-Desmethyl Dapoxetine HCl has important applications in pharmaceutical analysis and quality control.
Reference Standard Applications
Research Findings and Toxicological Aspects
Recent research has expanded our understanding of N-Desmethyl Dapoxetine's properties and potential biological effects.
In Silico Toxicity Studies
In silico toxicity predictions have provided insights into the potential toxicological properties of dapoxetine metabolites, including N-Desmethyl Dapoxetine. Research suggests that while some metabolites may exhibit increased carcinogenic or mutagenic potential, N-Desmethyl Dapoxetine shows a relatively favorable toxicity profile .
Comparative Metabolite Studies
A comprehensive study characterizing Phase I hepatic metabolites of dapoxetine identified eleven biotransformation products, with N-Desmethyl Dapoxetine being one of the principal metabolites. This research enhanced understanding of the metabolic pathways and potential biological activities of these compounds .
Drug Interaction Studies
Research examining the pharmacokinetic interactions between dapoxetine and other medications has revealed important findings:
-
Co-administration of evodiamine with dapoxetine significantly affects the pharmacokinetics of both dapoxetine and N-Desmethyl Dapoxetine
-
The pharmacokinetic parameter of t1/2 and AUC of N-Desmethyl Dapoxetine was significantly decreased in the presence of evodiamine
-
Similar interactions have been observed with other medications that share metabolic pathways with dapoxetine
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume